Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate is a complex organic compound that features a unique structure combining a thienyl group, a dibenzo diazepine core, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzo diazepine core through a cyclization reaction. This is followed by the introduction of the thienyl group via a substitution reaction. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Compounds with a thiophene ring, used in medicinal chemistry and material science.
Imidazoles: Heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate is unique due to its combination of a thienyl group and a dibenzo diazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19ClN2O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
methyl 6-(5-chlorothiophen-2-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-10-9-13-17(19(24)16(10)20(25)26-2)18(14-7-8-15(21)27-14)23-12-6-4-3-5-11(12)22-13/h3-8,10,16,18,22-23H,9H2,1-2H3 |
InChI Key |
SKAPESQAESKZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(S4)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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